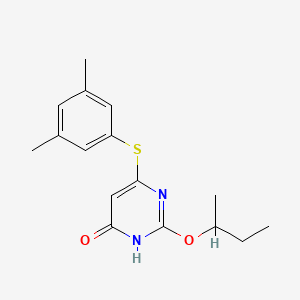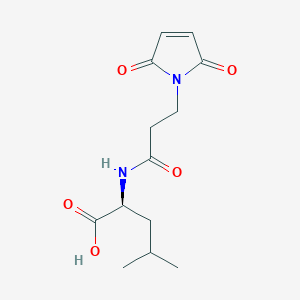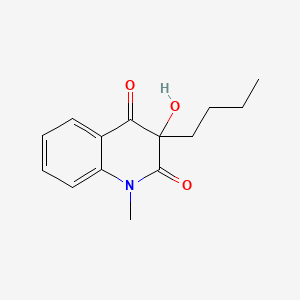![molecular formula C20H25ClN2O2 B12911463 4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-46-6](/img/structure/B12911463.png)
4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by its complex structure, which includes a chloro group, a cyclohexylbenzyl ether moiety, and a propyl group attached to a pyridazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexylbenzyl Ether Moiety: This step involves the reaction of the pyridazinone intermediate with 4-cyclohexylbenzyl alcohol in the presence of a suitable base like potassium carbonate.
Addition of the Propyl Group: The final step involves alkylation using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base with nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-hexene
- 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one
- 4-Chloro-5-((4-phenylbenzyl)oxy)-2-propylpyridazin-3(2H)-one
Uniqueness
4-Chloro-5-((4-cyclohexylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is unique due to its specific structural features, such as the cyclohexylbenzyl ether moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88094-46-6 |
|---|---|
Fórmula molecular |
C20H25ClN2O2 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
4-chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C20H25ClN2O2/c1-2-12-23-20(24)19(21)18(13-22-23)25-14-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h8-11,13,16H,2-7,12,14H2,1H3 |
Clave InChI |
ZOWBKHHUXDYKOF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)

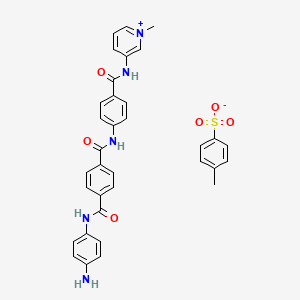
![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)
![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)

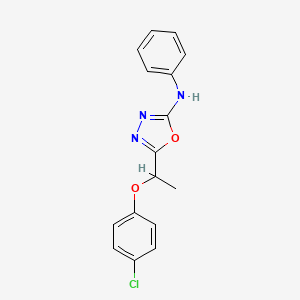
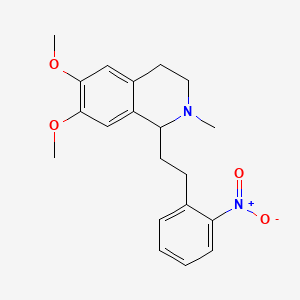
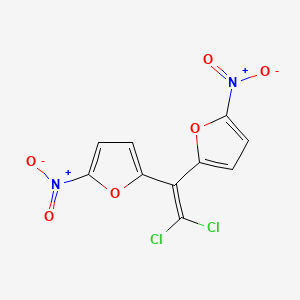
![N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine](/img/structure/B12911432.png)
